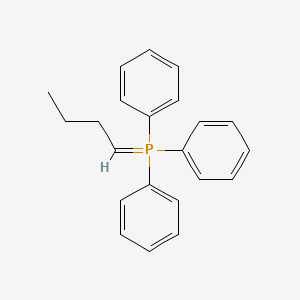

Phosphorane, butylidenetriphenyl-

Description

Butylidenetriphenylphosphorane is a phosphorus ylide with the general structure (Ph₃P=CH-C₃H₇), where a butylidene group (C₄H₇) is attached to a triphenylphosphorane core. These ylides are pivotal in organic synthesis, particularly in Wittig reactions, where they facilitate the formation of alkenes from aldehydes or ketones .

Properties

CAS No. |

3728-50-5 |

|---|---|

Molecular Formula |

C22H23P |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

butylidene(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C22H23P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,2-3H2,1H3 |

InChI Key |

RIGUTONFWSZQSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Standard Ylide Generation via Deprotonation

The most common method involves treating n-butyltriphenylphosphonium bromide with a strong base in anhydrous solvents. Key steps include:

- Phosphonium Salt Synthesis :

- Ylide Formation :

High-Pressure Accelerated Synthesis

High pressure (9–10 kbar) significantly accelerates Wittig reactions involving sterically hindered ketones:

Solvent and Base Optimization

| Base | Solvent | Temperature | Efficiency | Source |

|---|---|---|---|---|

| KOtBu | Toluene | 25°C | High | |

| LiHMDS | THF | -78°C | Moderate | |

| NaHMDS | THF | 0°C | High |

- LiHMDS in THF : Provides superior stereochemical control for sensitive substrates, as shown in NMR studies of oxaphosphetane intermediates.

- KOtBu in Toluene : Preferred for scalability, with minimal side reactions.

Mechanistic Insights into Phosphorane Formation

The deprotonation mechanism involves:

- Base Attack : Abstraction of the β-hydrogen from the phosphonium salt, forming a planar ylide.

- Solvent Stabilization : Polar aprotic solvents (THF, toluene) stabilize the ylide via dipole interactions.

- Retro-Wittig Pathway : Observed via ³¹P NMR, where ylide reversibly reforms the phosphonium salt under specific conditions.

Characterization and Analytical Techniques

- ³¹P NMR : Key for identifying ylide formation (δ ≈ 20–25 ppm).

- ¹H/¹³C NMR : Confirms alkene geometry post-reaction.

- X-ray Crystallography : Rarely used due to ylide instability but applied to stabilized analogs.

Applications in Organic Transformations

Chemical Reactions Analysis

Types of Reactions

Phosphorane, butylidenetriphenyl- primarily undergoes nucleophilic addition reactions, most notably the Wittig reaction. In this reaction, the phosphorane reacts with aldehydes or ketones to form alkenes .

Common Reagents and Conditions

Reagents: Aldehydes or ketones, triphenylphosphine, alkyl halides, strong bases (e.g., butyllithium).

Major Products

The major products of reactions involving phosphorane, butylidenetriphenyl- are alkenes, formed through the Wittig reaction. This reaction is highly valued for its ability to produce alkenes with precise control over the position of the double bond .

Scientific Research Applications

Phosphorane, butylidenetriphenyl- has several applications in scientific research:

Organic Synthesis: Used extensively in the synthesis of alkenes via the Wittig reaction.

Material Science: Employed in the development of phosphorus-containing polymers, which have applications in various fields including biomedicine and materials science.

Medicinal Chemistry: Investigated for its potential in drug development and as a component in therapeutic polymers.

Mechanism of Action

The mechanism of action of phosphorane, butylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. The reaction proceeds as follows:

Formation of Ylide: The phosphorane reacts with the carbonyl compound to form a betaine intermediate.

Intermediate Formation: The betaine intermediate rearranges to form an oxaphosphetane intermediate.

Product Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.

Comparison with Similar Compounds

Comparison with Similar Phosphoranes

Structural and Physical Properties

Table 1: Physical Properties of Selected Phosphoranes

<sup>a</sup>logP (octanol/water partition coefficient) indicates hydrophobicity. <sup>b</sup>IE (Ionization Energy) reflects stability under electron impact.

Key Observations :

- The butylidene group (C₄H₇) introduces greater steric bulk and hydrophobicity compared to smaller substituents like methylene (CH₂) or benzylidene (CHPh). This likely increases its logP value relative to methylenetriphenylphosphorane (logP = 3.412) .

- Longer alkyl chains (e.g., butylidene) may reduce solubility in polar solvents, impacting reaction conditions .

Reactivity in Organic Transformations

Phosphoranes participate in Wittig reactions, Michael additions, and cyclization reactions. Substituents critically influence their reactivity:

Wittig Reaction Efficiency

- Methylenetriphenylphosphorane reacts rapidly with aldehydes to form terminal alkenes but is less effective with sterically hindered ketones .

- Benzylidenetriphenylphosphorane forms styrene derivatives but requires elevated temperatures for less reactive substrates .

- Butylidenetriphenylphosphorane (inferred): The bulky butylidene group may slow reaction kinetics due to steric hindrance but could enhance selectivity for less electrophilic carbonyl groups.

Cyclization and Intramolecular Reactions

- Prop-2-enylidenetriphenylphosphorane derivatives undergo Michael additions followed by intramolecular Wittig reactions to form aromatic systems (e.g., 14-electron π systems) .

- Benzylidenetriphenylphosphorane under severe conditions forms benzylideneacenaphthenone but fails to produce dibenzylidene derivatives, highlighting substituent-dependent stability .

Spectroscopic Characterization

- IR Spectra : Carbonyl bands in phosphorane adducts appear at ~1753 cm⁻¹ for ester groups, with shifts depending on substituent electronic effects .

- NMR Spectra : The ¹H NMR of benzylidenetriphenylphosphorane shows distinct aromatic protons (δ 6.8–7.5 ppm), while alkyl-substituted variants like butylidenetriphenylphosphorane would exhibit upfield shifts for alkyl protons (δ 0.8–2.5 ppm) .

Stability and Handling

- Methylenetriphenylphosphorane is relatively stable under inert atmospheres but sensitive to moisture .

- Benzylidenetriphenylphosphorane degrades under oxidative conditions, forming triphenylphosphine oxide .

- Butylidenetriphenylphosphorane (inferred): The longer alkyl chain may improve stability against hydrolysis compared to methylene analogs but could increase susceptibility to radical degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.